Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium
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Overview
Description
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is a chemical compound with the molecular formula C7H4HgO3Na. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring with a carboxylate and hydroxy group.
Scientific Research Applications
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of various mercury-containing materials and as a catalyst in certain chemical reactions.
Safety and Hazards
This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing locked up in a well-ventilated place .
Mechanism of Action
Target of Action
Sodium p-chloromercuribenzoate, also known as Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, is a laboratory chemical It is known that mercury compounds often target the central nervous system (cns) .
Action Environment
Sodium p-chloromercuribenzoate is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective clothing and respiratory protection . It is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
Sodium p-chloromercuribenzoate is known to react with thiol groups in proteins, making it an inhibitor of enzymes that are dependent on thiol reactivity . This includes cysteine proteases such as papain . Due to this reactivity with thiols, Sodium p-chloromercuribenzoate is also used in titrimetric quantification of thiol groups in proteins .
Cellular Effects
The cellular effects of Sodium p-chloromercuribenzoate are primarily due to its interaction with thiol groups in proteins . This interaction can lead to the inhibition of certain enzymes, affecting various cellular processes
Molecular Mechanism
The molecular mechanism of Sodium p-chloromercuribenzoate involves its interaction with thiol groups in proteins . This interaction can inhibit the activity of thiol-dependent enzymes, leading to changes in cellular processes
Metabolic Pathways
Its interaction with thiol groups suggests it may influence pathways involving thiol-dependent enzymes
Transport and Distribution
Its interaction with thiol groups suggests it may bind to proteins and be transported within cells
Subcellular Localization
Given its interaction with proteins, it may be localized to areas of the cell where these proteins are found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium typically involves the reaction of 4-carboxyphenylboronic acid with mercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to form elemental mercury or other mercury compounds.
Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.
Comparison with Similar Compounds
Similar Compounds
- Mercurate(1-), (4-carboxylatophenyl)hydroxy-, hydrogen
- Mercury(II) acetate
- Mercury(II) chloride
Uniqueness
Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is unique due to its specific structure, which includes a phenyl ring with both carboxylate and hydroxy groups bonded to a mercury atom. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the reaction of 4-carboxylatophenol with sodium hydroxide and mercuric oxide in water.", "Starting Materials": [ "4-carboxylatophenol", "Sodium hydroxide", "Mercuric oxide", "Water" ], "Reaction": [ "1. Dissolve 4-carboxylatophenol in water", "2. Add sodium hydroxide to the solution and stir until dissolved", "3. Slowly add mercuric oxide to the solution while stirring", "4. Stir the solution for several hours until the reaction is complete", "5. Filter the solution to remove any solid impurities", "6. Adjust the pH of the solution to neutral using hydrochloric acid or sodium hydroxide", "7. Crystallize the product by cooling the solution and collecting the solid precipitate", "8. Wash the solid product with water and dry in a desiccator" ] } | |
CAS No. |
138-85-2 |
Molecular Formula |
C7H7HgO3 |
Molecular Weight |
339.72 g/mol |
IUPAC Name |
(4-carboxyphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |
InChI Key |
NBCQBGBECVUZMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
138-85-2 | |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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